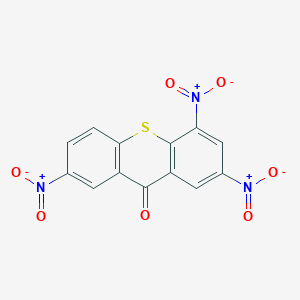![molecular formula C17H35NO B14628406 Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]- CAS No. 55789-23-6](/img/structure/B14628406.png)
Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula C5H11N
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the cyclization of primary amines with diols, catalyzed by various metal complexes. For example, a Cp*Ir complex can be used to achieve high yields of cyclic amines . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production. Another industrial method includes the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
化学反応の分析
Types of Reactions
Piperidine derivatives undergo various types of chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert piperidine derivatives into simpler amines.
Substitution: Piperidine is widely used to convert ketones to enamines, which are substrates in the Stork enamine alkylation reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Calcium hypochlorite can be used to convert piperidine to N-chloropiperidine.
Major Products
The major products formed from these reactions include N-oxides, simpler amines, and various substituted piperidine derivatives.
科学的研究の応用
Piperidine derivatives are crucial in various scientific research fields:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: Serve as intermediates in the synthesis of biologically active compounds.
作用機序
The mechanism of action of piperidine derivatives varies depending on their specific structure and application. Generally, these compounds interact with molecular targets such as enzymes and receptors, modulating their activity. For example, the bioactive alkaloid evodiamine, a piperidine derivative, exhibits anti-inflammatory and anti-tumor properties by inhibiting specific signaling pathways .
類似化合物との比較
Similar Compounds
Pyridine: A six-membered heterocycle with one nitrogen atom, similar to piperidine but with different chemical properties.
Pyrrolidine: A five-membered heterocycle with one nitrogen atom, structurally similar but with different reactivity.
Piperazine: A six-membered heterocycle with two nitrogen atoms, used in various pharmaceutical applications.
Uniqueness
Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]- is unique due to its specific functional groups that enhance its chemical reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications.
特性
CAS番号 |
55789-23-6 |
|---|---|
分子式 |
C17H35NO |
分子量 |
269.5 g/mol |
IUPAC名 |
1-[2-(3,7-dimethyloctoxy)ethyl]piperidine |
InChI |
InChI=1S/C17H35NO/c1-16(2)8-7-9-17(3)10-14-19-15-13-18-11-5-4-6-12-18/h16-17H,4-15H2,1-3H3 |
InChIキー |
HREXYAMVDMVMIY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCOCCN1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


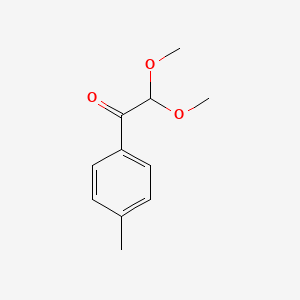
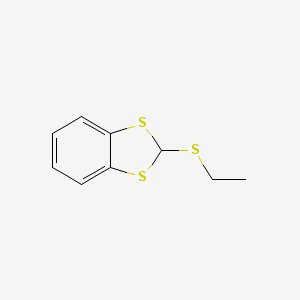
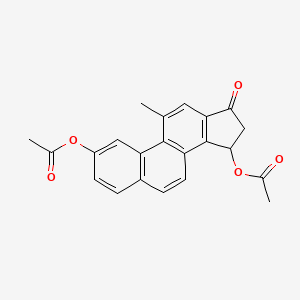
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
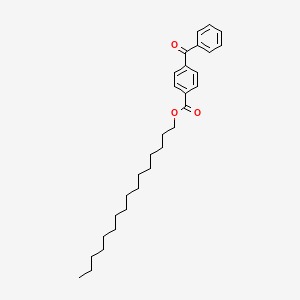
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
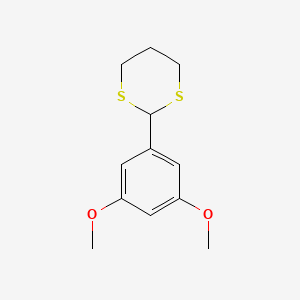
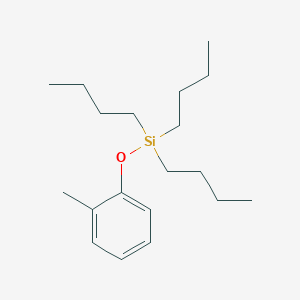
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)


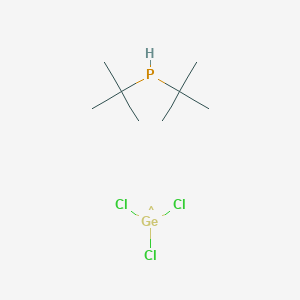
![2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline](/img/structure/B14628381.png)
